![molecular formula C11H9F3N2S B1406067 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine CAS No. 1225654-34-1](/img/structure/B1406067.png)
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine
Overview
Description
The compound “5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine” is a complex organic molecule that contains a thiazole ring, a trifluoromethyl group, and an amine group. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the amine group. There are many methods for synthesizing thiazoles, including the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis . The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazole ring, with the trifluoromethyl group and the amine group attached to different carbon atoms on the ring. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The amine group could participate in reactions like alkylation or acylation. The trifluoromethyl group is generally stable under a wide range of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Anticancer Applications
Thiazole derivatives have been recognized for their potential in anticancer treatments. Compounds like tiazofurin are known for their anticancer properties, and given the structural similarity, “5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine” may also be explored for such applications .
Agricultural Uses
Thiazole compounds are often utilized in agriculture, possibly as pesticides or growth regulators. The trifluoromethyl group present in the compound could indicate its use in enhancing these properties .
Pharmaceutical Industry
The presence of a trifluoromethyl group is common in pharmaceuticals for various therapeutic effects. As such, our compound could be involved in drug synthesis or as a key intermediate .
Antimicrobial Properties
Thiazole derivatives have shown significant inhibitory effects against various microorganisms, suggesting that “5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine” could serve as an antimicrobial agent .
Catalysis and Chemical Synthesis
Thiazoles serve as ligands in coupling reactions catalyzed by transition metals, indicating that this compound might be used in catalytic processes or chemical synthesis .
Material Science
Due to their unique properties, thiazoles are used in light harvesting, LEDs, photochromes, molecular switches, and nonlinear optical materials. The compound may find applications in these areas as well .
Dyes and Metal Complexes
Thiazoles are used in dyes and their metal complexes due to their electronic properties and chemical reactivity. This suggests potential use of our compound in dye synthesis or related applications .
Bioluminescence Research
Thiazolines, closely related to thiazoles, play a role in bioluminescence. The compound could be of interest in research related to natural compounds exhibiting bioluminescent properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOPTXEGRCTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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